2,5,7-Trichloro-1,3-benzoxazole

Description

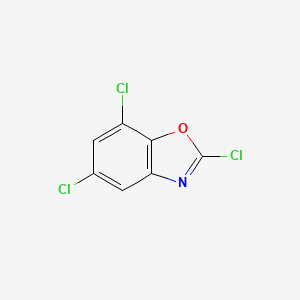

2,5,7-Trichloro-1,3-benzoxazole is a chlorinated heterocyclic compound featuring a benzoxazole core substituted with chlorine atoms at positions 2, 5, and 6. The benzoxazole scaffold is characterized by a fused benzene and oxazole ring, where the oxazole contributes to the compound’s electronic properties and reactivity.

Properties

IUPAC Name |

2,5,7-trichloro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NO/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYDOMHIKFHJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(O2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trichloro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with chlorinated aldehydes or ketones under acidic or basic conditions. One common method includes the use of 2-aminophenol and trichloroacetaldehyde in the presence of a catalyst such as titanium tetraisopropoxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as mesoporous titania-alumina mixed oxide can be employed to facilitate the reaction under milder conditions, reducing energy consumption and improving scalability .

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trichloro-1,3-benzoxazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride and alkyl halides are commonly used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to achieve reduction reactions.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

2,5,7-Trichloro-1,3-benzoxazole has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of drugs with antimicrobial, antifungal, and anticancer activities.

Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

Biological Studies: It is employed in the study of enzyme inhibition and protein interactions, contributing to the understanding of various biological processes.

Mechanism of Action

The mechanism of action of 2,5,7-Trichloro-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of enzymes like DNA topoisomerases and protein kinases, which are involved in critical cellular processes. This inhibition can lead to the disruption of cellular functions, making the compound effective in treating diseases like cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,5,7-trichloro-1,3-benzoxazole with three analogs from the provided evidence, focusing on structural features, spectroscopic data, and physical properties.

Table 1: Comparative Analysis of Structural and Spectroscopic Properties

Structural and Electronic Comparisons

- Chlorination Patterns: The target compound’s trichloro substitution contrasts with mono-chloro analogs like compound 6f, which has a single Cl at the benzoxazole-5-yl position. Increased Cl substitution likely enhances electron-withdrawing effects, reducing π-electron density in the aromatic system compared to 6f . Benzodithiazine derivatives (7 and 15) feature Cl at position 6 but differ in heteroatom composition (sulfur vs. oxygen in benzoxazole), which significantly alters electronic delocalization and redox properties .

Functional Groups :

Spectroscopic Insights

IR Spectroscopy :

- The C-Cl stretching vibration in 6f (726 cm⁻¹) aligns with typical ranges for aryl chlorides, suggesting similar peaks for the target compound. However, the presence of three Cl atoms may split or broaden this signal .

- Benzodithiazines exhibit distinct SO₂ stretching (1130–1330 cm⁻¹) and C=O (1715 cm⁻¹) peaks, absent in benzoxazoles, highlighting core-dependent spectral differences .

NMR Trends :

Thermal and Solubility Behavior

- The decomposition temperatures of benzodithiazines (7, 15) exceed 300°C, attributed to strong intermolecular interactions (e.g., hydrogen bonding). The target compound’s thermal stability may be lower due to the absence of polar hydroxyl groups but higher than non-chlorinated benzoxazoles due to Cl-induced molecular rigidity .

- Increased Cl substitution in the target compound likely reduces solubility in polar solvents compared to hydroxylated analogs like 7 and 15 .

Biological Activity

2,5,7-Trichloro-1,3-benzoxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields such as antimicrobial and anticancer research.

Chemical Structure and Properties

This compound features a benzene ring fused to an oxazole moiety, characterized by the presence of three chlorine atoms at the 2, 5, and 7 positions. Its molecular formula is C7HCl3N2O, indicating the presence of nitrogen and oxygen within its structure. This unique composition gives it distinct chemical properties that contribute to its biological activity.

Biological Activities

The compound has been studied for a variety of biological activities:

1. Antimicrobial Activity:

- Research indicates that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

- A study reported minimum inhibitory concentrations (MIC) for several derivatives against Bacillus subtilis and Escherichia coli, suggesting that modifications to the benzoxazole structure can enhance antimicrobial potency .

2. Anticancer Activity:

- The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated cytotoxic effects on breast cancer cells (e.g., MCF-7), lung cancer cells (e.g., A549), and others .

- The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways. For example, some derivatives showed better activity than standard chemotherapeutics in vitro .

3. Other Biological Activities:

- Additional studies suggest potential anti-inflammatory and antidiabetic properties linked to the compound's ability to modulate specific biochemical pathways .

The biological activity of this compound is attributed to several mechanisms:

- Interaction with Enzymes: The compound may inhibit key enzymes involved in metabolic processes or pathogen survival.

- Cell Membrane Disruption: Some studies indicate that it alters membrane permeability in microbial cells, leading to cell death .

- Induction of Apoptosis: In cancer cells, it triggers apoptotic pathways through caspase activation and mitochondrial dysfunction .

Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various benzoxazole derivatives found that this compound displayed MIC values comparable to established antibiotics against resistant strains of C. albicans .

Anticancer Activity

In vitro tests on breast cancer cell lines revealed that this compound significantly reduced cell viability at low concentrations (IC50 values around 10 µM), indicating its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Activity Overview

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | 15 |

| This compound | Escherichia coli | 20 |

| Benzoxazole Derivative A | Candida albicans | 10 |

| Benzoxazole Derivative B | Candida glabrata | >32 |

Anticancer Activity Overview

Q & A

Q. What are the optimal synthetic routes for preparing 2,5,7-Trichloro-1,3-benzoxazole derivatives?

- Methodological Answer : A common strategy involves cyclization reactions using trichloro-substituted precursors. For example, one-pot synthesis via refluxing amines or hydrazides with cyclodesulfurizing agents like dicyclohexylcarbodiimide (Dcc) in acetonitrile yields 1,3-benzoxazole derivatives. This method achieves moderate to high yields (e.g., 65% for related triazole derivatives) and avoids multi-step purification . Key Reaction Conditions :

| Precursor | Solvent | Catalyst/Agent | Yield | Reference |

|---|---|---|---|---|

| Trichloro-isothiocyanatoethyl carboxamides | Acetonitrile | Dcc (25% excess) | ~65% |

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at 500–600 cm⁻¹).

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons in the 7.0–8.5 ppm range).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can 3D-QSAR models guide the design of benzoxazole-based VEGFR-2 inhibitors?

- Methodological Answer : Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate molecular electrostatic potentials with inhibitory activity. For example, 3D-QSAR models for benzoxazole derivatives targeting HepG2 and MCF-7 cell lines show steric and electrostatic fields (contour maps) that prioritize bulky substituents at the 5-position for enhanced binding . Model Statistics :

| Model | R² (Training) | Q² (Cross-Validation) | Reference |

|---|---|---|---|

| CoMFA | 0.92 | 0.85 | |

| CoMSIA | 0.89 | 0.81 |

Q. What methodologies resolve discrepancies in biological activity data for benzoxazole derivatives across studies?

- Methodological Answer : Contradictions often arise from variations in substituent polarity or assay conditions. Systematic SAR analysis using standardized cytotoxicity assays (e.g., MTT on HepG2 cells) and meta-analysis of published IC₅₀ values can identify trends. For instance, electron-withdrawing groups (e.g., -Cl, -NO₂) at the 7-position enhance antiproliferative activity, while bulky groups reduce solubility .

Q. How do molecular dynamics (MD) simulations predict the stability of benzoxazole-protein complexes?

- Methodological Answer : MD simulations (e.g., 100 ns trajectories in GROMACS) assess binding stability by analyzing root-mean-square deviation (RMSD) and hydrogen-bond occupancy. For VEGFR-2 inhibitors, simulations reveal that hydrophobic interactions with Leu840 and Val848 stabilize ligand binding, while solvent-exposed substituents decrease residence time .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for structurally similar benzoxazole derivatives?

- Methodological Answer : Discrepancies may stem from:

- Assay Variability : Differences in cell lines (e.g., HCT-116 vs. MCF-7 sensitivity).

- Solubility Issues : Poor aqueous solubility of hydrophobic derivatives (e.g., tert-butyl groups) leading to false negatives.

- Metabolic Stability : Rapid hepatic clearance in in vivo models vs. in vitro assays.

Standardizing protocols (e.g., DMSO concentration ≤0.1%) and using orthogonal assays (e.g., apoptosis markers) improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.